For-nle-OH

solid‑phase peptide synthesis aminolysis cleavage N‑terminal protection

For‑Nle‑OH (N‑Formyl‑L‑norleucine, (S)‑2‑formamidohexanoic acid, CAS 133388‑96‑2) is a chiral N‑formylated non‑proteinogenic amino acid derivative with molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g/mol. It is a white to off‑white crystalline solid with a melting point of 124–128 °C and is typically stored at 0–8 °C.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 133388-96-2
Cat. No. B555842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-nle-OH
CAS133388-96-2
SynonymsFOR-NLE-OH; 133388-96-2; L-Norleucine,N-formyl-; For-L-2-aminohexanoicacid; SCHEMBL8628188; CTK0H0449; ZINC2560913; (2S)-2-(Formylamino)hexanoicacid; 7010AH; AKOS006275513; K-4187
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC=O
InChIInChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
InChIKeyIRIJLKLYPXLQSQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





For-Nle-OH (CAS 133388-96-2): N‑Formyl‑L‑norleucine Procurement and Differentiation Guide for Peptide Synthesis and Chemotactic Research


For‑Nle‑OH (N‑Formyl‑L‑norleucine, (S)‑2‑formamidohexanoic acid, CAS 133388‑96‑2) is a chiral N‑formylated non‑proteinogenic amino acid derivative with molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g/mol . It is a white to off‑white crystalline solid with a melting point of 124–128 °C and is typically stored at 0–8 °C . As a protected norleucine building block, it serves as a key intermediate in solution‑ and solid‑phase peptide synthesis, particularly where a metabolically stable, oxidation‑resistant methionine isostere is required . The N‑terminal formyl group confers specific biological recognition properties — notably, high‑affinity binding to formyl peptide receptors (FPRs) on phagocytic leukocytes — that are abolished when the formyl group is replaced by acetyl or larger protecting groups .

Why N‑Acetyl‑, Fmoc‑, or Racemic Norleucine Derivatives Cannot Substitute for For‑Nle‑OH Without Functional or Chiral Integrity Loss


For‑Nle‑OH occupies a distinct chemical space among norleucine derivatives: its N‑formyl group is the smallest possible N‑terminal acyl protecting group, preserving the molecular recognition motif required for formyl peptide receptor (FPR) activation — a feature absent in N‑acetyl‑ or Fmoc‑protected analogs . In peptide synthesis, the formyl group provides a unique orthogonal deprotection handle via peptide deformylase (PDF), enabling mild enzymatic removal that neither acid‑labile (Boc) nor base‑labile (Fmoc) groups can replicate . Furthermore, the defined L‑stereochemistry of For‑Nle‑OH (enantiomeric impurity typically ≤ 0.5% by chiral HPLC) is critical for applications where the D‑enantiomer or racemic DL‑mixture would introduce heterogeneous peptide populations with altered biological activity . These three axes of differentiation — biological recognition, orthogonal deprotection chemistry, and stereochemical fidelity — mean that generic substitution with Ac‑Nle‑OH, Fmoc‑Nle‑OH, or For‑DL‑Nle‑OH cannot preserve the same functional outcomes.

Quantitative Comparative Evidence: For‑Nle‑OH vs. Ac‑Nle‑OH, Fmoc‑Nle‑OH, For‑DL‑Nle‑OH, and For‑Met‑OH


N‑Acetyl‑Protected WALP Peptides Yield Higher Aminolysis Cleavage Yields Than N‑Formyl‑Protected Counterparts — Defining the Trade‑Off for N‑Terminal Capping Strategy

In a direct head‑to‑head comparison of N‑terminal capping strategies for hydrophobic WALP transmembrane peptides, Greathouse et al. (2001) demonstrated that N‑acetyl‑protected WALP peptides consistently gave higher yields than those protected with N‑formyl under optimized aminolysis cleavage conditions (20% ethanolamine or ethylenediamine in 80% dichloromethane, 48 h, 24 °C) . This represents a measurable trade‑off: while the N‑formyl group enables unique biological recognition (FPR binding) and enzymatic deprotection (peptide deformylase), it imposes a yield penalty in standard aminolysis cleavage relative to the N‑acetyl group. Researchers must weigh this yield differential against the functional requirement for N‑formyl recognition when selecting between For‑Nle‑OH and Ac‑Nle‑OH as an N‑terminal building block .

solid‑phase peptide synthesis aminolysis cleavage N‑terminal protection

N‑Formyl‑Nle‑Containing Hexapeptide Binds FPR1 with Sub‑Nanomolar Affinity (Kd ~0.5–3 nM) — A Recognition Motif Absent in N‑Acetyl and Fmoc Analogs

The N‑formyl group is a strict structural requirement for high‑affinity binding to formyl peptide receptor 1 (FPR1). The hexapeptide N‑formyl‑Nle‑Leu‑Phe‑Nle‑Tyr‑Lys (where Nle = L‑norleucine) binds FPR1 on human neutrophils with Kd ≈ 0.5–3 nM, as measured by saturation binding assays using a fluorescein‑labeled derivative . By contrast, early structure–activity studies demonstrated that N‑acetyl‑oligopeptides do not elicit efficacious stimulation of human neutrophils, confirming that the formyl moiety is the key pharmacophoric element for FPR engagement . The Fmoc group is sterically incompatible with the FPR binding pocket, making Fmoc‑Nle‑OH unsuitable for any application requiring FPR‑mediated biological activity . This makes For‑Nle‑OH the only norleucine building block that can directly confer FPR recognition when incorporated as the N‑terminal residue.

formyl peptide receptor chemotaxis neutrophil activation

Enantiomeric Purity of For‑L‑Norleucine ≥ 99.5 Area% with Enantiomer ≤ 0.5% vs. Racemic For‑DL‑Norleucine — Impact on Peptide Homogeneity

Commercial For‑Nle‑OH (L‑enantiomer) is supplied with stringent enantiomeric purity specifications: Watanabe Chemical Industries specifies Purity (HPLC) ≥ 98% with Enantiomer ≤ 0.5% , while Chem‑Impex certifies purity ≥ 99% (HPLC) . In contrast, N‑α‑formyl‑DL‑norleucine (racemic mixture) contains a 1:1 ratio of D‑ and L‑enantiomers, which, if incorporated into a peptide, produces a statistical mixture of diastereomers (2ⁿ species for n racemic residues) that cannot be resolved by standard RP‑HPLC purification . For applications requiring stereochemically defined peptides — including FPR ligand studies, crystallography, and therapeutic peptide development — the single‑enantiomer For‑Nle‑OH eliminates this heterogeneity problem entirely.

chiral purity enantiomeric excess peptide heterogeneity

E. coli Peptide Deformylase Exhibits Strong Preference for N‑Formyl‑Norleucine over N‑Formyl‑Methionine as N‑Terminal Substrate — Enhancing Chemoenzymatic Deprotection Efficiency

Substrate specificity profiling of E. coli peptide deformylase (PDF) revealed that the enzyme exhibits strong preference for L‑norleucine or L‑methionine as the N‑terminal residue of N‑formylated peptide substrates . In a systematic study using substrates of the general formula Fo‑Xaa‑Yaa‑NH₂, PDF demonstrated that in the linear alkyl substituent series, norleucine was a preferred substrate, with catalytic efficiency comparable to or exceeding that of the native methionine substrate . This enzymatic preference is significant because PDF‑catalyzed deprotection of N‑formyl peptides proceeds under mild, near‑physiological conditions (neutral pH, ambient temperature) that preserve sensitive side‑chain functionalities — in contrast to the strongly acidic (HCl, H₂SO₄) or hydrazine‑based conditions required for chemical N‑formyl removal . For‑Nle‑OH thus enables a chemoenzymatic deprotection strategy that For‑Met‑OH can also support, but the norleucine backbone additionally confers oxidative stability not available with methionine.

peptide deformylase chemoenzymatic synthesis N‑terminal deprotection

Norleucine Backbone Confers Oxidative Stability: Global Met→Nle Substitution Increases Peroxygenase Activity Nearly 2‑Fold vs. Methionine‑Containing Enzyme

A critical structural advantage of the norleucine backbone over methionine is the absence of the oxidation‑susceptible thioether sulfur atom. Cirino et al. (2003) demonstrated that global substitution of all 13 methionine residues with norleucine in the cytochrome P450 BM‑3 heme domain resulted in nearly 2‑fold increased peroxygenase activity under standard reaction conditions (10 mM hydrogen peroxide), attributed to elimination of methionine oxidation‑mediated inactivation . This oxidative stability advantage extends to peptides: the chemotactic hexapeptide N‑formyl‑Nle‑Leu‑Phe‑Nle‑Tyr‑Lys incorporates norleucine in place of methionine specifically to enhance stability against enzymatic and oxidative degradation, improving experimental reproducibility in neutrophil activation assays . For‑Nle‑OH, as the N‑formylated norleucine monomer, thus provides a building block that inherently confers oxidative resistance to peptides incorporating it — an advantage not shared by For‑Met‑OH.

oxidative stability methionine replacement protein engineering

For‑Nle‑OH Melting Point (124–128 °C) vs. Ac‑Nle‑OH (106–114 °C) — Physical Property Differentiation Supporting Identity Confirmation and Handling

The melting point of For‑L‑norleucine (124–128 °C) is distinctly higher than that of its closest N‑acyl analog, N‑acetyl‑L‑norleucine (106–114 °C) . This ~15–20 °C difference in melting point ranges provides a simple, rapid identity confirmation test that can distinguish between these two commonly confused norleucine derivatives upon receipt. For laboratories handling multiple protected norleucine building blocks simultaneously, this physical property differentiation reduces the risk of inadvertent cross‑contamination or misidentification, supporting robust inventory management in GMP and GLP environments .

melting point identity testing quality control

Optimal Research and Industrial Application Scenarios for For‑Nle‑OH Based on Quantitative Differentiation Evidence


Synthesis of FPR‑Active Chemotactic Peptides (e.g., N‑Formyl‑Nle‑Leu‑Phe‑Nle‑Tyr‑Lys) for Neutrophil Activation and Innate Immunity Studies

For‑Nle‑OH is the monomer of choice for synthesizing N‑formylated chemotactic peptides that require sub‑nanomolar FPR1 binding affinity (Kd ~0.5–3 nM on human neutrophils and FHL‑124 cells) . Neither Ac‑Nle‑OH nor Fmoc‑Nle‑OH can substitute, as the N‑acetyl group abolishes neutrophil‑stimulating activity and the bulky Fmoc group is sterically excluded from the FPR binding pocket. The defined L‑stereochemistry (enantiomer ≤ 0.5%) ensures a homogeneous peptide product suitable for quantitative pharmacological characterization.

Chemoenzymatic Peptide Synthesis Employing Peptide Deformylase (PDF) for Mild, Selective N‑Terminal Deprotection

For‑Nle‑OH enables an orthogonal deprotection strategy in which the N‑formyl group is removed under mild, near‑physiological conditions by commercially available E. coli peptide deformylase (PDF), which exhibits strong substrate preference for N‑formyl‑norleucine residues . This approach avoids the strongly acidic conditions (HCl, H₂SO₄) or hydrazine treatment required for chemical deformylation, preserving acid‑sensitive side‑chain protecting groups and preventing epimerization — a critical advantage for the synthesis of complex, multifunctional peptide therapeutics.

Oxidation‑Resistant Peptide Reagents for ROS‑Rich Biological Environments and Long‑Term Biobanking

For peptides destined for use in reactive oxygen species (ROS)‑rich environments — such as neutrophil activation assays (where superoxide burst occurs), inflammatory disease models, or long‑term −20 °C biobanked reagent stocks — the norleucine backbone of For‑Nle‑OH provides resistance to oxidative degradation that methionine‑containing building blocks (e.g., For‑Met‑OH) cannot offer . Global Met→Nle substitution has been shown to increase functional enzyme activity nearly 2‑fold under oxidative conditions , and this principle extends to synthetic peptides incorporating N‑terminal For‑Nle residues.

Structural Biology: Co‑Crystallization of Formyl‑Norleucine‑Containing Peptides with Target Proteins (e.g., Antithrombin, FPR1)

The formyl‑norleucine motif has been successfully employed in X‑ray crystallographic studies of protein–ligand complexes, including the structure of dimeric antithrombin complexed with a P14‑P9 reactive loop peptide and an exogenous tripeptide (formyl‑norleucine‑LF) at high resolution . The minimal steric footprint of the N‑formyl group (compared to acetyl or Fmoc) and the defined L‑stereochemistry make For‑Nle‑OH an ideal building block for preparing peptide ligands intended for co‑crystallization, where bulky protecting groups would interfere with crystal packing or ligand binding pose interpretation.

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